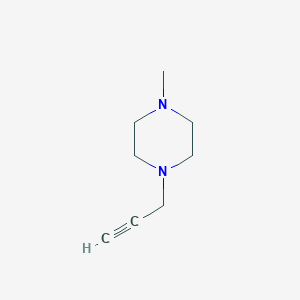

1-Methyl-4-(prop-2-yn-1-yl)piperazine

説明

Contextualization within Piperazine (B1678402) Chemistry Research

The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposing positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in a vast array of biologically active compounds. nih.govmdpi.com The versatile nature of the piperazine ring allows for straightforward structural modifications at its nitrogen atoms, enabling chemists to fine-tune the pharmacological properties of drug candidates. nih.govscilit.comresearchgate.net

The two nitrogen atoms within the piperazine core can act as hydrogen bond acceptors and donors, which often leads to improved water solubility and oral bioavailability of drug molecules. nih.govscilit.comresearchgate.net Furthermore, the relative rigidity of the piperazine ring can enhance the affinity and specificity of a compound for its biological target. nih.govscilit.com The piperazine skeleton is a component of numerous approved drugs with diverse therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govmdpi.comthieme-connect.com The incorporation of the piperazine heterocycle is a well-established strategy to optimize the pharmacokinetic properties of a drug substance. mdpi.com

Significance as a Research Scaffold and Synthetic Intermediate

1-Methyl-4-(prop-2-yn-1-yl)piperazine distinguishes itself through the incorporation of a propargyl group. The propargyl group, a 2-propynyl functional group, is highly valued in organic synthesis and medicinal chemistry for its reactivity. rawsource.comtandfonline.comnih.gov The terminal alkyne of the propargyl group provides a handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and specific covalent linking of the propargyl-containing molecule to another molecule bearing an azide (B81097) group, facilitating the construction of complex molecular architectures. nih.gov

The propargylamine (B41283) moiety, a substructure within this compound, is recognized as an important pharmacophore in its own right and is present in a number of bioactive compounds. tandfonline.comnih.gov The combination of the pharmacologically favorable piperazine ring and the synthetically versatile propargyl group makes this compound a highly attractive building block for the development of new chemical entities.

A notable example of its application is in the synthesis of novel hybrid molecules with potential anticancer activity. In a 2023 study, a derivative of this compound, specifically 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, was utilized as a key scaffold. nih.gov This compound was reacted with a variety of substituted azides via click chemistry to generate a library of 1,2,3-triazole-tagged piperazine-nitroimidazole conjugates. nih.gov The resulting compounds were then evaluated for their ability to inhibit the growth of human cancer cell lines. nih.gov This research highlights the utility of the this compound framework as a platform for generating diverse molecular libraries for drug discovery programs.

| Property | Value |

| Molecular Formula | C8H14N2 |

| Molecular Weight | 138.21 g/mol |

| Appearance | Not specified in literature |

| Boiling Point | Not specified in literature |

| Melting Point | Not specified in literature |

| Solubility | Not specified in literature |

Structure

3D Structure

特性

IUPAC Name |

1-methyl-4-prop-2-ynylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-3-4-10-7-5-9(2)6-8-10/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXAORINZJERRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542699 | |

| Record name | 1-Methyl-4-(prop-2-yn-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45813-02-3 | |

| Record name | 1-Methyl-4-(prop-2-yn-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(prop-2-yn-1-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 Prop 2 Yn 1 Yl Piperazine

Established Synthetic Routes to 1-Methyl-4-(prop-2-yn-1-yl)piperazine

The primary and most direct method for the synthesis of this compound involves the N-alkylation of 1-methylpiperazine (B117243). This approach is favored for its straightforwardness and the ready availability of the starting materials.

Direct N-Alkylation of 1-Methylpiperazine with Propargyl Halides

The synthesis of this compound is commonly achieved through the direct N-alkylation of 1-methylpiperazine with a suitable propargyl halide, such as propargyl bromide. This reaction is a classical example of nucleophilic substitution where the secondary amine of the piperazine (B1678402) ring attacks the electrophilic carbon of the propargyl halide.

The N-alkylation of 1-methylpiperazine with a propargyl halide, such as propargyl bromide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the propargyl bromide that is bonded to the bromine atom. The bromine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid (HBr in the case of propargyl bromide) that is formed as a byproduct. The choice of base is crucial to deprotonate the resulting ammonium (B1175870) salt and regenerate the nucleophilic amine, driving the reaction to completion.

The efficiency of the N-alkylation of 1-methylpiperazine with propargyl halides can be influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the propargyl electrophile.

Base: A variety of bases can be employed, with common choices including inorganic bases like potassium carbonate (K2CO3) and sodium hydride (NaH), or organic bases such as triethylamine (B128534) (TEA). Stronger bases like NaH can be used to deprotonate the piperazine, increasing its nucleophilicity and promoting the reaction rate. For instance, the synthesis of a similar compound, 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine, was successfully achieved using NaH as the base in tetrahydrofuran (B95107) (THF) at 0 °C. nih.gov In other N-alkylation reactions of piperidine (B6355638), K2CO3 in dimethylformamide (DMF) has also been shown to be effective. researchgate.net

Solvent: The choice of solvent is critical and often depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents such as DMF, THF, and acetonitrile (B52724) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction mechanism. researchgate.netnih.gov

Temperature: The reaction temperature can be adjusted to control the reaction rate. While some N-alkylation reactions proceed at room temperature, heating can be employed to accelerate the reaction, especially if less reactive alkylating agents are used. researchgate.net In the case of the highly reactive propargyl bromide, the reaction can often be performed at or below room temperature. nih.gov

Leaving Group: Propargyl halides with better leaving groups (I > Br > Cl) will react more readily. Propargyl bromide is a commonly used and effective electrophile for this transformation. nih.govresearchgate.net

A summary of typical reaction conditions for N-alkylation of piperazine derivatives is presented in the table below.

| Base | Solvent | Temperature | Typical Substrate | Reference |

| Sodium Hydride (NaH) | THF | 0 °C to room temp. | 1-(1-benzyl-2-methyl-4-nitro-imidazol-5-yl)piperazine | nih.gov |

| Potassium Carbonate | DMF | Room temp. to 70 °C | Piperidine | researchgate.net |

| Triethylamine | Dichloromethane | Room temp. | 1-(bis(4-methoxyphenyl)methyl) piperazine | nih.gov |

Advanced Synthetic Strategies: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Approaches Involving this compound

This compound is a valuable precursor for the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". nih.gov This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) in the presence of a copper(I) catalyst. This method allows for the efficient and highly regioselective formation of 1,4-disubstituted triazoles.

The general procedure involves reacting this compound with a desired azide in the presence of a copper(I) source, such as copper(I) iodide (CuI), and a base, typically an amine like triethylamine, in a suitable solvent like toluene. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. An example of this is the synthesis of 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole motifs, where a propargylated piperazine derivative was reacted with various azides. nih.gov

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is dominated by the terminal alkyne group, which can undergo a variety of transformations.

Oxidation Reactions

While specific studies on the oxidation of this compound are not extensively reported in the literature, the reactivity of the terminal alkyne functionality is well-established. Oxidation of terminal alkynes can lead to different products depending on the oxidizing agent and reaction conditions.

Strong oxidizing agents, such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄), typically lead to the cleavage of the carbon-carbon triple bond. In the case of a terminal alkyne like that in this compound, this oxidative cleavage would be expected to yield a carboxylic acid derived from the piperazine moiety and carbon dioxide from the terminal alkyne carbon. The piperazine nitrogen atoms can also be susceptible to oxidation, potentially forming N-oxides, although this is a separate consideration from the alkyne oxidation. google.com The formation of N-oxides can sometimes be a metabolic deactivation pathway for piperazine-containing drugs. google.com

It has also been reported that N-propargylamine derivatives can exhibit antioxidant properties, suggesting a reactivity towards reactive oxygen species. nih.gov However, this is more related to their biological activity rather than a synthetic transformation.

Reduction Reactions

The propargyl group in this compound is susceptible to reduction, which can lead to either the corresponding alkene (an allyl group) or the fully saturated alkyl (a propyl group), depending on the reaction conditions and the catalyst employed.

Partial Reduction to 1-Methyl-4-allylpiperazine:

Selective reduction of the alkyne to a cis-alkene can be achieved through catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). masterorganicchemistry.com This method prevents over-reduction to the alkane. The reaction is typically carried out under a hydrogen atmosphere.

Complete Reduction to 1-Methyl-4-propylpiperazine:

Full saturation of the alkyne to an alkane is accomplished by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). For instance, the hydrogenation of a related compound, 1-[(4-nitrophenyl)methyl]-4-methylpiperazine, was successfully carried out using 5% Pd/C in ethanol (B145695) to reduce the nitro group, demonstrating the utility of this catalyst system for reductions in the presence of a piperazine ring. prepchem.com A similar approach would be expected to reduce the alkyne in this compound to a propyl group.

Interactive Data Table: Reduction Reactions of Alkynes

| Product | Reagents and Conditions | Notes |

| 1-Methyl-4-allylpiperazine | H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Partial hydrogenation, results in the cis-alkene. |

| 1-Methyl-4-propylpiperazine | H₂, Pd/C | Complete hydrogenation to the corresponding alkane. |

Substitution Reactions

The terminal alkyne of this compound allows for substitution reactions at the acetylenic proton, most notably through Mannich-type reactions.

Mannich Reaction:

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the terminal alkyne), an aldehyde (commonly formaldehyde), and a secondary amine. wikipedia.org This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgyoutube.com In the context of this compound, the acetylenic proton can react with an iminium ion, pre-formed from a secondary amine and formaldehyde (B43269), to yield a new, more complex piperazine derivative. youtube.com The aminomethylation of various substrates, including those with piperazine moieties, has been shown to be an effective method for introducing new functional groups. nih.govmdpi.com For instance, the Mannich reaction of terminal alkynes with secondary amines and formaldehyde can be catalyzed by copper(I) chloride on alumina. researchgate.net

Interactive Data Table: Mannich Reaction of Terminal Alkynes

| Reactants | Catalyst | Product | Reference |

| Terminal alkyne, Secondary amine, Formaldehyde | CuCl on Al₂O₃ | Propargylamine (B41283) derivative | researchgate.net |

Cycloaddition Reactions in the Synthesis of Derivatives

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, particularly with azides to form triazole rings. This reaction, often referred to as "click chemistry," is a highly efficient and widely used method for creating complex molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

A prominent example of this reaction is the synthesis of 1,4-disubstituted 1,2,3-triazoles. In a study by Saber et al. (2023), a structurally similar compound, 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, was reacted with various substituted azides in the presence of copper(I) iodide (CuI) and triethylamine (Et₃N) in toluene. nih.gov This reaction proceeded overnight to yield a library of 1,4-disubstituted-1,2,3-triazole derivatives. nih.gov The general applicability of CuAAC allows for the synthesis of a wide array of functionalized triazoles from diverse azides and terminal alkynes. nih.gov

A general procedure for this type of reaction involves stirring the propargylated piperazine derivative with a slight excess of the desired azide in the presence of a catalytic amount of a copper(I) source and a base in a suitable solvent.

Interactive Data Table: Synthesis of 1,4-Disubstituted-1,2,3-triazoles from a Propargylated Piperazine Derivative

| Piperazine Reactant | Azide Reactant | Reagents and Conditions | Product | Reference |

| 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine | Substituted-(azidomethyl)benzene | CuI (0.1 equiv), Et₃N (3.7 equiv), Toluene, overnight | 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)piperazine | nih.gov |

The versatility of the piperazine scaffold in combination with the robust nature of these chemical transformations underscores the importance of this compound as a key intermediate in the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science.

Spectroscopic and Advanced Analytical Characterization of 1 Methyl 4 Prop 2 Yn 1 Yl Piperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of 1-methyl-4-(prop-2-yn-1-yl)piperazine, both ¹H and ¹³C NMR are employed to confirm the molecular structure.

In the ¹H NMR spectrum of a derivative such as 1-(N¹-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine, distinct signals corresponding to the prop-2-yn-1-yl and piperazine (B1678402) moieties are observed. researchgate.net The terminal alkynyl proton (≡C-H) typically appears as a triplet around δ 3.17 ppm. researchgate.net The methylene (B1212753) protons adjacent to the alkyne (C≡C-CH₂) present as a doublet at approximately δ 3.28 ppm. researchgate.net The four protons on the piperazine ring attached to the propargyl group (H-13, H-14) and the other four protons (H-12, H-15) show as broad singlets or multiplets in the δ 2.46-2.99 ppm region. researchgate.net

In ¹³C NMR spectra, the carbons of the piperazine ring typically resonate at approximately 48-55 ppm. mdpi.com The presence of the propargyl group is confirmed by signals for the alkynyl carbons (C≡C) and the adjacent methylene carbon (N-CH₂). The structures of newly synthesized derivatives are routinely determined using both ¹H and ¹³C NMR. nih.govsemanticscholar.org Dynamic NMR studies on related functionalized piperazines have also been used to investigate conformational changes, such as the piperazine ring inversion. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative researchgate.net (Data for 1-(N¹-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.28 | d | 2H | H-C16 (N-CH₂ -C≡CH) |

| 3.17 | t | 1H | H-C18 (-C≡CH ) |

| 2.99 | br.s | 4H | H-C12, H-C15 (Piperazine CH₂) |

| 2.46 | br.s | 4H | H-C13, H-C14 (Piperazine CH₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound and its derivatives, IR spectra provide clear evidence of the characteristic propargyl group.

The most diagnostic absorptions are those associated with the alkyne moiety. A sharp, weak absorption band is typically observed around 3300-3290 cm⁻¹ corresponding to the stretching vibration of the terminal alkynyl C-H bond (≡C-H). researchgate.net The carbon-carbon triple bond (C≡C) stretching vibration appears as a weak to medium band in the 2150-2100 cm⁻¹ region. researchgate.net Additionally, the spectra exhibit characteristic bands for aliphatic C-H stretching from the methyl and piperazine ring methylene groups, typically found in the 3000-2800 cm⁻¹ range. mdpi.com

Table 2: Characteristic IR Absorption Bands for a Propargyl-Substituted Piperazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3291 | ≡C-H Stretch | Terminal Alkyne | researchgate.net |

| ~2114 | C≡C Stretch | Alkyne | researchgate.net |

Mass Spectrometry Techniques (e.g., HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the deduction of a unique molecular formula.

For derivatives of this compound, HRMS using electrospray ionization (ESI) is a common technique. nih.gov For example, the compound 1-(N¹-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine was analyzed by HRMS-ESI, which showed a sodium adduct ion [M+Na]⁺ at an m/z of 362.15719, confirming its molecular formula. researchgate.net This technique is crucial for verifying the successful synthesis of target compounds. semanticscholar.org Tandem mass spectrometry (LC-MS/MS) is also employed for the sensitive and selective quantification of piperazine derivatives, particularly in complex matrices or for impurity profiling. mdpi.comfda.gov.tw

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. When suitable single crystals can be grown, this technique offers an unambiguous structural assignment.

The crystal structure of 1-(N¹-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine has been determined, providing precise atomic coordinates. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Such studies confirm the connectivity of the atoms and the conformation of the piperazine ring, which typically adopts a chair conformation. researchgate.netresearchgate.net X-ray structural analysis is considered a gold standard for the characterization of these novel chemical entities. nih.govsemanticscholar.org

Table 3: Crystallographic Data for a this compound Derivative researchgate.net (Data for 1-(N¹-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine)

| Parameter | Value |

|---|---|

| Formula | C₁₈H₂₁N₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0914(6) |

| b (Å) | 11.8919(7) |

| c (Å) | 15.545(1) |

| β (°) | 102.321(6) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. For derivatives of this compound, both column chromatography and high-performance liquid chromatography (HPLC) are utilized.

During synthesis, products are often purified using column chromatography on silica (B1680970) gel. nih.gov A common mobile phase for such separations is a mixture of ethyl acetate (B1210297) and n-hexane. nih.gov For purity analysis and quantitative measurements, more advanced methods like Ultra High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS/MS), are employed. mdpi.comresearchgate.net A typical UHPLC method might use a C18 or a Phenyl Hexyl column with a gradient elution system. mdpi.comfda.gov.tw For instance, a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol (B129727) can effectively separate piperazine derivatives and related impurities. mdpi.com These methods are critical for ensuring that the compound meets the high purity standards required for further study. researchgate.net

Role of 1 Methyl 4 Prop 2 Yn 1 Yl Piperazine in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecular Architectures

1-Methyl-4-(prop-2-yn-1-yl)piperazine, and its derivatives, serve as crucial scaffolds for the construction of intricate organic molecules. The primary utility of this compound lies in its ability to participate in cycloaddition reactions, which allows for the covalent linking of the piperazine (B1678402) unit to other molecular fragments. A key example of this is the use of a closely related structure, 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, in the synthesis of novel hybrid molecules. nih.gov

The terminal alkyne of the propargyl group is the reactive handle that enables the construction of these complex systems. In a typical reaction, this alkyne can readily react with an azide-functionalized molecule to form a stable 1,2,3-triazole ring. This triazole linkage is a robust and desirable feature in many complex organic molecules due to its planarity and ability to participate in hydrogen bonding. Research has demonstrated the synthesis of a diverse library of 1,4-disubstituted-1,2,3-triazoles by reacting the propargylated piperazine scaffold with various primary azides. nih.gov This approach highlights the modularity and efficiency of using this compound derivatives as foundational components for building a wide array of complex molecular structures with tailored properties.

Applications in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound is a valuable tool in this field. The most prominent application is in the synthesis of 1,2,3-triazole-containing heterocycles through the aforementioned CuAAC, or "click chemistry," reaction. nih.gov This reaction is known for its high yield, mild reaction conditions, and exceptional specificity, making it an ideal method for synthesizing complex heterocyclic systems. numberanalytics.com

In a general procedure, a derivative of this compound is reacted with a molecule containing an azide (B81097) group in the presence of a copper(I) catalyst. This results in the formation of a new, larger heterocyclic system where the piperazine and the other molecule are linked by a triazole ring. For instance, researchers have successfully synthesized a series of 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole motifs. nih.govsemanticscholar.org This was achieved by reacting 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine with various substituted azides. nih.gov

The general reaction conditions for such a synthesis are outlined in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Type |

| 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine | Substituted-(azidomethyl)benzene | CuI | Toluene | Stirred overnight | 1,4-disubstituted-1,2,3-triazole |

The resulting triazole-linked piperazine compounds are then studied for various applications, demonstrating the importance of this compound as a precursor in the generation of novel heterocyclic entities. nih.gov

Integration into Hybrid Molecular Systems

A significant application of this compound is its role in the creation of hybrid molecular systems, where two or more distinct chemical moieties are combined to achieve synergistic or novel properties. The piperazine ring itself is a common structural motif in pharmaceuticals, often used to improve the pharmacokinetic properties of a drug. mdpi.commdpi.com By using the propargyl group as a linker, the beneficial properties of the piperazine unit can be integrated with other pharmacologically active scaffolds.

A clear example of this is the synthesis of hybrid molecules that combine a nitroimidazole moiety with a piperazine-triazole unit. nih.gov In this work, the starting material, a derivative of this compound, is used to link a nitroimidazole scaffold to various other aromatic and heterocyclic groups via a triazole bridge. nih.govsemanticscholar.org The resulting hybrid molecules have been investigated for their potential as anticancer agents. nih.gov

The design of these hybrid systems relies on the "click chemistry" approach, which allows for the efficient and reliable connection of the different molecular components. The table below summarizes the key components in the formation of these hybrid systems.

| Core Scaffold | Linker Precursor | Attached Moiety (via azide) | Resulting Hybrid System |

| Nitroimidazole-piperazine | Propargyl group | Substituted benzyl (B1604629) groups | Nitroimidazole-piperazine-triazole-benzyl |

This modular approach to creating hybrid molecules underscores the value of this compound as a versatile platform for integrating different functionalities into a single molecular entity.

Contributions to Polymer Conjugates Research

While direct, named applications of this compound in polymer conjugate research are not extensively documented in dedicated studies, its chemical structure makes it an ideal candidate for this field. The field of polymer chemistry widely employs "click" reactions, such as the CuAAC, for the functionalization of polymers and the creation of complex polymer architectures. numberanalytics.com The terminal alkyne of this compound is a prime functional group for this purpose.

The general strategy for creating polymer conjugates involves the reaction of an alkyne-functionalized molecule with a polymer that has been modified to contain azide groups, or vice versa. nih.govnih.gov For example, a polymer with azide side chains could be reacted with this compound to append piperazine units along the polymer backbone. This would impart the physicochemical properties of the piperazine, such as increased hydrophilicity or altered biological interactions, to the polymer.

Conversely, polymers can be synthesized with terminal alkyne groups. These alkyne-functionalized polymers could then be conjugated with molecules containing an azide group. The versatility of the propargyl group, which is central to this compound, makes it a valuable component in the synthesis of such functional polymers. mdpi.com The ability to create alkyne-functionalized surfaces also allows for the grafting of polymers to create materials with tailored surface properties, such as low-fouling coatings for biomedical devices. mdpi.com Given these established methodologies in polymer science, this compound represents a readily available building block for the development of novel polymer conjugates with a wide range of potential applications.

Biological Activity and Pharmacological Relevance of 1 Methyl 4 Prop 2 Yn 1 Yl Piperazine Derivatives

General Overview of Noted Biological Activities

Derivatives of 1-methyl-4-(prop-2-yn-1-yl)piperazine have been the subject of extensive research, revealing a broad spectrum of biological activities. The primary areas of investigation include their efficacy as antineoplastic and antimicrobial agents. nih.gov By coupling the core piperazine (B1678402) structure with other bioactive moieties such as nitroimidazoles, triazoles, quinolines, and benzothiazines, researchers have developed novel compounds with potent and sometimes selective therapeutic effects. nih.govnih.govmdpi.com These derivatives have shown significant inhibitory action against various human cancer cell lines and a range of pathogenic bacterial and fungal strains. researchgate.netnih.gov The versatility of the piperazine scaffold allows for fine-tuning of the molecular structure to optimize activity against specific biological targets, making it a continuing focus for the development of new therapeutic agents. nih.gov

Proposed Mechanisms of Molecular Interaction and Biological Pathways

The pharmacological effects of this compound derivatives are dictated by the specific functional groups appended to the core structure, which enable interaction with various biological targets.

For antineoplastic activity , several mechanisms have been proposed based on molecular docking studies and biological assays.

Receptor Inhibition: Certain triazole-based derivatives are designed to interact with specific cellular receptors. For instance, studies have shown that these compounds can bind to the human estrogen receptor alpha (hERα), a key target in hormone-dependent breast cancers. nih.govresearchgate.net This binding activity suggests a mechanism for their antiproliferative effects against breast cancer cells.

Enzyme Inhibition: Another proposed anticancer mechanism is the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair in cancer cells. mdpi.com By binding to the DNA-Topo II complex, these derivatives can disrupt the cell cycle, leading to cell death. mdpi.com

DNA Intercalation: Some derivatives are believed to function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This action can interfere with fundamental cellular processes like transcription and replication, ultimately triggering apoptosis in cancer cells. nih.gov

For antimicrobial activity , the proposed mechanisms involve the inhibition of essential microbial enzymes.

Bacterial Enzyme Inhibition: Molecular docking studies have predicted that certain derivatives can bind to enzymes vital for bacterial survival, such as MurB, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov

Fungal Enzyme Inhibition: In fungi, derivatives are thought to target enzymes like cytochrome P450 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane. mdpi.comresearchgate.net Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Other potential targets include dihydrofolate reductase, another key enzyme in fungal metabolic pathways. nih.gov

Antineoplastic and Antiproliferative Activities

Derivatives of this compound have demonstrated significant cytotoxic activity against several human cancer cell lines. The core scaffold is often part of a larger hybrid molecule, such as a 4-nitroimidazole-piperazinyl-triazole, designed to enhance potency. nih.govresearchgate.net

Studies have evaluated these compounds against breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and prostate cancer (PC3) cell lines. For example, a series of 1,2,3-triazole derivatives synthesized from a piperazine precursor showed potent activity. Specifically, compounds designated as 9g and 9k were highly effective against the MCF-7 cell line, with IC₅₀ values of 2.00 µM and 5.00 µM, respectively. nih.govresearchgate.net Another study involving different piperazine-tagged imidazole (B134444) derivatives found that a compound labeled as 5 was the most potent agent against the MCF-7 cell line (IC₅₀ = 1.0 µM) and also showed activity against the PC3 cell line (IC₅₀ = 9.00 µM). researchgate.net Further research on other derivatives, identified as compounds 7 and 10 , highlighted their efficacy against the HepG2 cell line, with IC₅₀ values of 5.6 µM and 29.6 µM, respectively. aabu.edu.jo

Table 1: Anticancer Activity of Selected this compound Derivatives IC₅₀ (µM) is the concentration of the compound that inhibits 50% of cell growth.

| Compound | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Derivative 9g | 2.00 ± 0.03 | Data Not Available | Data Not Available | nih.govresearchgate.net |

| Derivative 9k | 5.00 ± 0.01 | Data Not Available | Data Not Available | nih.govresearchgate.net |

| Derivative 5 | 1.0 ± 0 | Data Not Available | 9.00 ± 0.028 | researchgate.net |

| Derivative 7 | 32.1 ± 5.6 | 5.6 ± 0.5 | Data Not Available | aabu.edu.jo |

| Derivative 10 | 46.2 ± 8.2 | 29.6 ± 7.6 | Data Not Available | aabu.edu.jo |

To understand the anticancer activity at a molecular level, researchers have employed molecular docking simulations. These studies predict how the derivatives bind to specific protein targets implicated in cancer progression. researchgate.net

For the highly active nitroimidazole derivatives 9g and 9k , docking investigations were performed against the human estrogen receptor alpha (hERα), a key target in breast cancer therapy. nih.govresearchgate.net The results revealed that these compounds fit within the binding sites of the receptor. The triazole ring in derivative 9g was shown to form a hydrogen bond with the amino acid residue Asp58, while also making polar contact with His231. nih.govresearchgate.net These interactions help to stabilize the compound within the receptor's active site, likely contributing to its potent anti-proliferative activity against MCF-7 cells. nih.gov

In other studies, docking results for different piperazine-tagged imidazole derivatives showed that the compounds bind with high affinity to hydrophobic pockets and polar contact regions of their target proteins. researchgate.netaabu.edu.jo Similarly, docking of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety suggested they could bind to both the DNA-topoisomerase II complex and the minor groove of DNA, indicating multiple potential mechanisms for their cytotoxic effects. mdpi.com

Antimicrobial and Antifungal Potency

Derivatives incorporating the this compound scaffold have been evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicate that many of these compounds possess significant antimicrobial properties.

One study on quinoline-piperazine hybrids reported promising activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 7.8 µM against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. nih.gov Another investigation into a series of piperazine derivatives found that while many compounds showed activity, one in particular exhibited excellent antibacterial action against S. aureus, S. epidermidis, P. aeruginosa, and E. coli when compared to the standard drug Ampicillin.

Further research into novel piperazine derivatives revealed that some compounds exhibited better inhibitory activity than the standard drug Norfloxacin against P. aeruginosa, E. coli, K. pneumoniae, and S. aureus. In a separate study, newly synthesized piperazine derivatives were tested, with one compound showing potent results against S. flexneri, S. aureus, and methicillin-resistant S. aureus (MRSA) at low concentrations. ijcmas.com

Table 2: Antibacterial Activity of Selected Piperazine Derivatives MIC (µg/mL) is the minimum concentration of the compound that inhibits visible bacterial growth.

| Bacterial Strain | Type | Observed Activity of Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | MIC values of 3.9–7.8 µM for quinoline (B57606) hybrids. Some derivatives more potent than Norfloxacin. | nih.gov |

| Staphylococcus epidermidis | Gram-positive | Excellent activity reported for certain derivatives compared to Ampicillin. | |

| Bacillus subtilis | Gram-positive | MIC values of 3.9–7.8 µM for quinoline hybrids. | nih.gov |

| Escherichia coli | Gram-negative | MIC values of 3.9–7.8 µM for quinoline hybrids. Some derivatives more potent than Norfloxacin. | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | MIC values of 3.9–7.8 µM for quinoline hybrids. Some derivatives more potent than Norfloxacin. | nih.gov |

| Klebsiella pneumoniae | Gram-negative | Some derivatives exhibited better inhibitory activities than Norfloxacin. |

Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Derivatives of piperazine have been investigated for their potential as antifungal agents. Research has shown that certain piperazine-containing compounds exhibit inhibitory effects against various fungal pathogens, including those of clinical significance such as Candida albicans and Aspergillus species.

One study identified a piperazine propanol (B110389) derivative, GSI578, as a potent inhibitor of the enzyme 1,3-beta-D-glucan synthase in Candida albicans, with an IC50 value of 0.16 microM. nih.gov This enzyme is a critical component in the synthesis of the fungal cell wall, making it a prime target for antifungal drugs. nih.gov GSI578 demonstrated in vitro antifungal activity against pathogenic fungi, including C. albicans and Aspergillus fumigatus. nih.gov The mechanism of action was suggested to be the inhibition of 1,3-beta-D-glucan synthase, a different approach from many existing antifungal agents. nih.gov

Other research into hybrid molecules has also highlighted the antifungal potential of the piperazine scaffold. Hybrid piperine–pyridine derivatives were screened for their antifungal properties against strains such as Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, and Candida albicans. nih.gov Similarly, studies on 1,2,4-triazole (B32235) derivatives have shown promising activity against C. albicans and A. niger. buketov.edu.kz While not all tested compounds contain a piperazine ring, the frequent inclusion of this moiety in molecules with notable antifungal effects underscores its importance as a pharmacophore in the design of new antifungal agents. nih.govbuketov.edu.kz For instance, certain hybrid compounds incorporating a piperazine ring showed higher or similar inhibition against C. albicans when compared to the standard drug Fluconazole. nih.gov

Table 1: Antifungal Activity of Select Piperazine Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect/Potency | Mechanism of Action |

|---|---|---|---|

| Piperazine propanol (GSI578) | Candida albicans, Aspergillus fumigatus | IC50 = 0.16 µM against C. albicans 1,3-beta-D-glucan synthase | Inhibition of 1,3-beta-D-glucan synthase nih.gov |

| Hybrid piperine-pyridine derivatives | Aspergillus niger, Candida albicans | Varied antifungal properties observed in disk diffusion assays | Not specified nih.gov |

| Hybrid N-(5-amino-1H-1,2,4-triazol-3-yl)-4-R-pyridine-3-sulfonamide derivatives | Candida albicans | MIC = 25–100 µg/ml (for select compounds) | Not specified nih.gov |

Neuropharmacological Effects and Central Nervous System Activity

The this compound scaffold and its derivatives have been a focal point in the development of novel agents targeting the central nervous system (CNS). Their diverse pharmacological profiles encompass anticonvulsant, anxiolytic, antidepressant, and neuroprotective activities, stemming from interactions with a range of neuronal receptors and enzymes.

Anticonvulsant Properties and Receptor Antagonism (e.g., Pentylenetetrazole, Thiosemicarbazide)

Several studies have demonstrated the anticonvulsant potential of piperazine derivatives. In one key study, two series of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione were synthesized and evaluated. nih.gov The anticonvulsant activity was assessed using the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure threshold test in mice. nih.gov

The results indicated that compounds featuring an aromatic ring at the 3-position of the pyrrolidine-2,5-dione core were active in the MES test, a model for generalized tonic-clonic seizures. nih.gov Specifically, derivatives with a chlorine atom on the aromatic ring showed strong anticonvulsant activity, with ED50 values ranging from 29 to 48 mg/kg. nih.gov This highlights the importance of the aryl substituent in conferring anticonvulsant properties to this class of N-methylpiperazine derivatives. In contrast, the introduction of a spirocycloalkyl ring at the same position rendered the compounds inactive. nih.gov Other research on hybrid anticonvulsants containing a pyrrolidine-2,5-dione ring also showed activity in the scPTZ test, a model for myoclonic and absence seizures. nih.gov

Table 2: Anticonvulsant Activity of N-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione Derivatives

| Compound Series | Anticonvulsant Test Model | Key Finding |

|---|---|---|

| N-(4-methylpiperazin-1-yl) derivatives of 3-aryl-pyrrolidine-2,5-dione | Maximal Electroshock (MES) | Active, particularly those with a 3- or 4-chloro-substituted aryl ring (ED50 = 29-48 mg/kg) nih.gov |

| N-(4-methylpiperazin-1-yl) derivatives of 3-aryl-pyrrolidine-2,5-dione | Subcutaneous Pentylenetetrazole (scPTZ) | Inactive nih.gov |

| N-(4-methylpiperazin-1-yl) derivatives of 3-spirocycloalkyl-pyrrolidine-2,5-dione | MES and scPTZ | Inactive nih.gov |

Anxiolytic and Antidepressant Potentials

The piperazine moiety is a common structural feature in many compounds developed for psychiatric disorders. Research has shown that various piperazine analogs exhibit anxiolytic and antidepressant-like effects in preclinical models. researchgate.net These effects are often attributed to their ability to modulate monoaminergic neurotransmitter systems. researchgate.net

For instance, studies on phenylpiperazine derivatives have identified compounds that act as dual antagonists of the 5-HT1A and 5-HT7 serotonin (B10506) receptors. nih.gov These derivatives demonstrated potent antidepressant-like activity in the forced swim test in both mice and rats, and anxiolytic-like properties in the four-plate test and elevated plus maze test. nih.gov Another study focused on 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), which showed anxiolytic-like activity in multiple animal models, including the elevated plus maze and light-dark box tests. nih.gov The mechanism of this effect was found to be mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov These findings suggest that the piperazine scaffold is a versatile template for designing molecules with the potential to treat anxiety and depression through various mechanisms of action. researchgate.netnih.govnih.gov

Cholinesterase and Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

Derivatives of N-methylpiperazine have been identified as potent inhibitors of monoamine oxidase (MAO) and cholinesterases (ChE), enzymes that are key targets in the treatment of neurodegenerative diseases and depression. nih.gov A study on N-methyl-piperazine chalcones evaluated their inhibitory activity against MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

One compound, a 3-trifluoromethyl-4-fluorinated derivative (2k), demonstrated the highest selective inhibition against MAO-B with an IC50 of 0.71 µM and was found to be a reversible, competitive inhibitor. nih.gov This same compound also effectively inhibited AChE with an IC50 of 8.10 µM, highlighting its potential as a dual-target inhibitor. nih.gov The study noted that the inclusion of the N-methyl group on the piperazine ring, compared to its absence, significantly improved the AChE inhibitory potency of the chalcones. nih.gov The N-methylpiperazine moiety is considered a privileged structure due to its lipophilic and steric characteristics, which allow for favorable interactions with target enzymes. nih.gov

Table 3: MAO and AChE Inhibitory Activity of N-Methyl-Piperazine Chalcone Derivatives

| Compound Derivative | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 2k (3-trifluoromethyl-4-fluorinated) | MAO-B | 0.71 | Reversible, Competitive nih.gov |

| 2k (3-trifluoromethyl-4-fluorinated) | AChE | 8.10 | Not specified nih.gov |

| 2n (2-fluoro-5-bromophenyl) | MAO-B | 1.11 | Reversible, Competitive nih.gov |

| 2n (2-fluoro-5-bromophenyl) | AChE | 4.32 | Not specified nih.gov |

| 2o (2,5-disubstituted) | MAO-B | >10 | Not specified nih.gov |

| 2o (2,5-disubstituted) | AChE | 3.87 | Not specified nih.gov |

| 2o (2,5-disubstituted) | BChE | 1.19 | Not specified nih.gov |

Interaction with Histamine (B1213489) Receptors (e.g., H3) and Sigma Receptors (e.g., Sigma-1)

The piperazine core is a key structural element in ligands designed to interact with histamine H3 receptors (H3R) and sigma-1 receptors (σ1R), both of which are important targets in the CNS. nih.govacs.org The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, while the σ1R is a chaperone protein involved in various cellular signaling pathways. nih.govmdpi.comnih.gov

Research has explored dual-acting ligands that target both H3R and σ1R. In these studies, a direct comparison between piperazine and piperidine (B6355638) cores revealed significant differences in receptor affinity and selectivity. nih.govnih.gov For example, in one pair of compounds differing only by this core, the piperidine-containing compound (KSK68) showed high affinity for both H3R and σ1R. nih.gov In contrast, its piperazine analogue (KSK67) was highly selective for H3R, with a much lower affinity for σ1R (Ki = 2958 nM). nih.gov This suggests that the basicity and structural conformation of the piperazine ring can be tuned to achieve selectivity for H3R over σ1R. nih.govnih.gov Other studies have also successfully designed piperazine derivatives as high-affinity H3R antagonists. mdpi.comresearchgate.net

Table 4: Receptor Binding Affinities (Ki, nM) of Comparative Piperidine/Piperazine Derivatives

| Compound | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) | Selectivity Profile |

|---|---|---|---|---|

| KSK68 | Piperidine | 7.7 | 4.5 | Dual H3R/σ1R affinity nih.gov |

| KSK67 | Piperazine | 7.9 | 2958 | Selective for H3R nih.gov |

| Compound 5 | Piperidine | 7.70 | 3.64 | Dual H3R/σ1R affinity nih.govnih.gov |

| Compound 4 | Piperazine | 3.17 | 1531 | Selective for H3R nih.govnih.gov |

Relevance to Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)

The multifaceted pharmacological profile of piperazine derivatives makes them promising candidates for the development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govmdpi.com The pathology of these diseases is complex, involving factors like amyloid-beta (Aβ) plaque formation, neuroinflammation, oxidative stress, and neurotransmitter deficits. nih.govmdpi.com

The ability of N-methyl-piperazine derivatives to act as dual inhibitors of MAO-B and AChE is highly relevant to Alzheimer's disease. nih.gov MAO-B is overexpressed in the brains of Alzheimer's patients and contributes to oxidative stress, while AChE inhibitors are a mainstay of symptomatic treatment by preventing the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Therefore, a single molecule that can address both targets offers a significant therapeutic advantage. nih.gov

Furthermore, piperazine derivatives have been investigated for other neuroprotective mechanisms. One study demonstrated that certain piperazine compounds could protect neuronal spines from amyloid-induced toxicity by potentiating TRPC6 channels, which are involved in memory formation. nih.gov Another patent described 4-(piperazin-1-yl)-pyrrolidin-2-one compounds as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. wipo.int The diverse mechanisms of action, from enzyme inhibition to receptor modulation and ion channel activation, highlight the broad potential of the piperazine scaffold in addressing the complex nature of neurodegenerative disorders. nih.govmdpi.com

Other Investigated Biological Activities

Beyond the primary areas of pharmacological research for this compound and its analogs, the versatile piperazine scaffold, often featuring an N-propargyl or N-methyl group, has been incorporated into molecules evaluated for a range of other biological effects. These investigations highlight the broad therapeutic potential of this chemical class.

Monoamine Oxidase (MAO) Inhibition

The inhibition of monoamine oxidases (MAO-A and MAO-B) is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov Several studies have explored piperazine derivatives as potential MAO inhibitors.

A series of N-methyl-piperazine chalcones were synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. nih.gov Within this series, a 3-trifluoromethyl-4-fluorinated derivative (2k ) emerged as a highly selective and potent inhibitor of MAO-B. nih.gov Another compound, a 2-fluoro-5-bromophenyl derivative (2n ), also demonstrated significant selective inhibition of MAO-B. nih.gov The inhibitory activities of these compounds are detailed in the table below.

Table 1: MAO-B Inhibitory Activity of N-Methyl-Piperazine Chalcone Derivatives

| Compound | Substituent Pattern | IC₅₀ (µM) for MAO-B | Selectivity Index (SI) for MAO-B vs MAO-A |

|---|---|---|---|

| 2k | 3-Trifluoromethyl-4-fluoro | 0.71 | 56.34 |

| 2n | 2-Fluoro-5-bromo | 1.11 | 16.04 |

Data sourced from a study on N-methyl-piperazine chalcones as dual MAO-B/AChE inhibitors. nih.gov

In a different study, novel 1-(2-pyrimidin-2-yl)piperazine derivatives were synthesized and screened for their effects on both MAO isoforms. researchgate.net Two compounds from this series, 2j and 2m , were identified as selective MAO-A inhibitors. researchgate.net This suggests that the core piperazine structure can be tailored to achieve selectivity for either MAO-A or MAO-B.

Table 2: Selective MAO-A Inhibitory Activity of 1-(2-Pyrimidin-2-yl)piperazine Derivatives

| Compound | Substituent | IC₅₀ (µM) for MAO-A |

|---|---|---|

| 2j | 4-(4-Nitrophenyl)piperazine-1-carbodithioate | 23.10 |

| 2m | 4-Benzhydrylpiperazine-1-carbodithioate | 24.14 |

Data sourced from a study on novel 1-(2-pyrimidin-2-yl)piperazine derivatives. researchgate.net

Anti-inflammatory Activity

The piperazine nucleus is a component of various compounds investigated for anti-inflammatory properties. nih.govsemanticscholar.org Research has shown that these derivatives can modulate inflammatory pathways, including the reduction of pro-inflammatory cytokines. nih.gov

One study investigated a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182 ), for its anti-inflammatory and antinociceptive effects. nih.gov In a carrageenan-induced pleurisy test in mice, this compound was found to reduce the levels of key inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), in the pleural exudate. nih.gov

Similarly, a series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety was synthesized and evaluated for in vivo anti-inflammatory activity. semanticscholar.org The results indicated that several of these compounds exhibited favorable anti-inflammatory effects in models of xylol-induced ear edema and carrageenan-induced paw edema in mice when compared to aspirin. semanticscholar.org

Neuropharmacological and CNS Activity

The central nervous system (CNS) is another area where piperazine derivatives have shown significant potential. Their ability to interact with various neurotransmitter systems has led to their investigation for anxiolytic, antidepressant, and antipsychotic properties. nih.govnih.gov

A novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192 ), was evaluated for its neuropharmacological profile. nih.gov The study found that the compound demonstrated both anxiolytic-like and antidepressant-like activity in mouse behavioral models. nih.gov Further investigation into its mechanism revealed that these effects are mediated through the serotonergic system, with the anxiolytic activity also involving the benzodiazepine site of the GABA-A receptor. nih.gov

In the search for new antipsychotic treatments, a series of benzoxazole-piperidine (piperazine) derivatives were developed to target multiple receptors. nih.gov One compound in particular (Compound 29 ) exhibited high affinity for dopamine (B1211576) D2, serotonin 5-HT1A, and 5-HT2A receptors, which is a desirable profile for atypical antipsychotics. nih.gov This compound effectively reduced behaviors in animal models associated with psychosis, without inducing catalepsy, a significant side effect of older antipsychotic drugs. nih.gov

Structure Activity Relationship Sar Studies of 1 Methyl 4 Prop 2 Yn 1 Yl Piperazine Analogues

Impact of Substituent Modifications on Biological Potency

Modifications to the substituents on the piperazine (B1678402) ring have been shown to have a significant impact on the biological activity of these analogues. Research into various classes of piperazine derivatives has elucidated key trends.

The nature of the substituent at the N-1 position of the piperazine ring is a critical determinant of activity. In a series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives, the presence of a benzofuran-2-carbonyl group at N-4 in a 2-methyl-piperazine ring resulted in better anticancer activity compared to a Boc group. nih.gov This highlights the importance of the electronic properties and steric bulk of the acyl group.

Furthermore, modifications to the aryl group attached to the piperazine nitrogen can drastically alter potency. For instance, in a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates with antimycobacterial activity, the introduction of a 3,4-dichlorophenyl group or a 4-diphenylmethyl group at the N-4 position of the piperazine ring led to the most effective inhibition of Mycobacterium tuberculosis. mdpi.com The presence of halogen substituents on the fluorophenyl moiety attached to the piperazine ring was found to be essential for the inhibitory effects on human equilibrative nucleoside transporters (ENTs). polyu.edu.hk

In another study, a series of small molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were synthesized with various substituents on the piperazine ring. These compounds were found to be pan-selective inhibitors of inflammatory caspases, with an ethylbenzene (B125841) derivative showing low nanomolar Ki values. epa.gov This indicates that even relatively simple alkylbenzene substituents can confer high potency.

The propargyl group, as seen in 1-methyl-4-(prop-2-yn-1-yl)piperazine, is a key functional group that can participate in "click chemistry" reactions. This allows for the straightforward synthesis of 1,2,3-triazole derivatives. In one study, 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine was used as a scaffold to create a library of 1,4-disubstituted-1,2,3-triazoles. Certain substituted triazole derivatives showed potent anticancer activities against the MCF-7 cell line. nih.gov

Below is a data table summarizing the impact of substituent modifications on the biological potency of various piperazine analogues.

| Core Scaffold | Substituent Modification | Biological Target/Activity | Key Finding | Reference |

| 2-Methyl-piperazine | N-4: Benzofuran-2-carbonyl vs. Boc group | Anticancer | Benzofuran-2-carbonyl at N-4 showed better activity. | nih.gov |

| N-Arylpiperazine | N-1: 3,4-dichlorophenyl or 4-diphenylmethyl | Antimycobacterial | These substituents led to the most effective inhibition of M. tuberculosis. | mdpi.com |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazine | Halogen on the fluorophenyl moiety | ENT Inhibition | Presence of a halogen was essential for inhibitory effects. | polyu.edu.hk |

| 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Ethylbenzene on piperazine | Caspase Inhibition | Displayed low nanomolar Ki values for inflammatory caspases. | epa.gov |

| 1-(...imidazole (B134444)...)-4-(prop-2-yn-1-yl)piperazine | Click chemistry to form triazoles | Anticancer | Specific substituted triazoles showed potent activity against MCF-7. | nih.gov |

Rational Design Principles for Enhanced Activity and Selectivity

The rational design of this compound analogues has been guided by the goal of enhancing biological activity and achieving selectivity for specific targets. A key principle is the use of the piperazine scaffold to correctly orient functional groups for optimal interaction with the target protein.

In the development of PI3Kα inhibitors, new pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazines were designed, leading to the discovery of a highly potent and selective inhibitor, CYH33. nih.gov This molecule features a piperazine moiety that plays a crucial role in its activity. The design process likely involved iterative modifications of the substituents on the piperazine ring to optimize interactions within the PI3Kα active site, ultimately leading to a compound with high selectivity over other PI3K isoforms. nih.gov

Another example of rational design can be seen in the development of inhibitors for human equilibrative nucleoside transporters (ENTs). Starting from a lead compound, FPMINT, which is more selective for ENT2 over ENT1, a series of analogues were synthesized to study their structure-activity relationship. polyu.edu.hkfrontiersin.org The study found that replacing the naphthalene (B1677914) moiety with a benzene (B151609) ring abolished the inhibitory effects, but the addition of specific substituents to this benzene ring could restore activity, sometimes with altered selectivity. polyu.edu.hk This demonstrates a rational approach to modifying a lead compound to fine-tune its biological profile.

The principle of molecular hybridization is another rational design strategy. This involves combining pharmacophoric moieties of different bioactive substances to create a new hybrid system with improved activities. nih.gov The use of this compound as a building block in click chemistry to link it with other bioactive fragments, such as nitroimidazoles, is a prime example of this strategy. nih.gov

The following table outlines some rational design principles for enhancing the activity and selectivity of piperazine analogues.

| Design Principle | Application Example | Outcome | Reference |

| Iterative substituent modification | Design of PI3Kα inhibitors | Discovery of CYH33, a potent and selective inhibitor. | nih.gov |

| Lead compound modification | Development of ENT inhibitors from FPMINT | Fine-tuning of activity and selectivity for ENT1 vs. ENT2. | polyu.edu.hkfrontiersin.org |

| Molecular hybridization | Click chemistry with a piperazine-propargyl scaffold | Creation of novel triazole derivatives with potent anticancer activity. | nih.gov |

Pharmacophore Identification and Lead Optimization Strategies

The identification of the key structural features responsible for biological activity—the pharmacophore—is a cornerstone of lead optimization. For piperazine-containing compounds, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed.

Molecular docking studies have been used to understand the binding modes of piperazine derivatives in the active sites of their target proteins. For example, in the study of nitroimidazole-piperazine-triazole hybrids, molecular docking revealed that the most active compounds bind to the human estrogen receptor alpha (hERα), with the triazole ring forming a hydrogen bond with a key amino acid residue. nih.gov Similarly, docking studies of piperazine derivatives as potential DPP-IV inhibitors showed that they fit the binding site and form hydrogen bonds with several key residues. nih.gov

QSAR studies have been instrumental in identifying the physicochemical properties that are most influential on the biological activity of piperazine derivatives. In a study of piperazine derivatives as mTORC1 inhibitors, QSAR modeling revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index, molar refractivity, aqueous solubility, topological polar surface area, and refractive index were significantly correlated with inhibitory activity. mdpi.com Such models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization.

Lead optimization strategies often involve synthesizing and testing a library of compounds based on a promising lead. For example, in the development of antimycobacterial agents, a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates were synthesized and evaluated, leading to the identification of compounds with sub-micromolar activity. mdpi.com This iterative process of synthesis and testing, informed by SAR and computational studies, is a powerful approach to developing potent and selective drug candidates.

The table below summarizes pharmacophore identification and lead optimization strategies for piperazine analogues.

| Strategy | Method/Approach | Application Example | Key Insight | Reference |

| Pharmacophore Identification | Molecular Docking | Nitroimidazole-piperazine-triazole hybrids in hERα | The triazole ring forms a key hydrogen bond. | nih.gov |

| Pharmacophore Identification | Molecular Docking | Piperazine derivatives in DPP-IV | Identification of key hydrogen bonding interactions. | nih.gov |

| Lead Optimization | QSAR Modeling | Piperazine derivatives as mTORC1 inhibitors | Identification of key physicochemical properties for activity. | mdpi.com |

| Lead Optimization | Library Synthesis and Testing | Antimycobacterial piperazine-based conjugates | Iterative synthesis led to compounds with improved potency. | mdpi.com |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies specifically investigating the binding of 1-Methyl-4-(prop-2-yn-1-yl)piperazine to any biological target have been identified in the reviewed literature. Research in this area tends to focus on derivatives where the methyl group at the 1-position of the piperazine (B1678402) ring is replaced by larger, more complex substituents. For instance, studies on compounds incorporating the 4-(prop-2-yn-1-yl)piperazine scaffold have explored their interactions with various receptors, but these findings are not directly transferable to the simpler 1-methyl analog. nih.govmdpi.comelsevierpure.com

Prediction of Activity Spectra for Substances (PASS) Analysis

There are no published PASS analysis reports for this compound. This type of in silico prediction, which estimates the likely biological activities of a compound based on its structure, has been applied to more complex molecules containing the 4-(prop-2-yn-1-yl)piperazine core, but not to the specific compound requested.

In Silico Assessment of Pharmacokinetic Properties (e.g., ADMET)

Similarly, a dedicated in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is not documented in the available scientific literature. While ADMET predictions are a common component of drug discovery and have been performed on derivatives, this specific data for this compound is absent. nih.govmdpi.comelsevierpure.commdpi.com

Conformational Analysis and Binding Energy Calculations

No specific studies on the conformational analysis or binding energy calculations for this compound could be located. Such computational investigations are crucial for understanding the three-dimensional structure of a molecule and the strength of its interaction with a biological target. While these analyses have been conducted for more complex derivatives to elucidate their binding modes, the same level of investigation has not been applied to this compound itself. nih.govmdpi.comelsevierpure.com

Preclinical Research and Therapeutic Potential

In Vitro and In Vivo Efficacy Evaluations

There is a notable lack of direct in vitro and in vivo efficacy evaluations for 1-Methyl-4-(prop-2-yn-1-yl)piperazine as a standalone agent in the reviewed literature. Research studies have utilized this compound as a building block for the synthesis of novel hybrid molecules. For instance, it has been a key starting material in the creation of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles. nih.gov These resulting, more complex derivatives have subsequently been assessed for their anti-proliferative activities against various human cancer cell lines, including MCF-7, HepG2, and PC3. nih.gov

Specifically, certain synthesized triazole derivatives showed potent activity against the MCF-7 breast cancer cell line. nih.gov However, the efficacy data, such as IC50 values, are reported for these derivatives and not for the parent compound, this compound. Similarly, other research focuses on creating hybrid molecules, such as 1,2,4-triazole-piperazine derivatives, which were then evaluated for their inhibitory activity against monoamine oxidases (MAOs). nih.gov The direct efficacy of this compound was not a reported outcome of these studies.

Pharmacological Profiling in Disease Models

The pharmacological profile of this compound in specific disease models is not detailed in the available research. The piperazine (B1678402) ring, a core component of this molecule, is a common structural motif in compounds developed for a wide range of diseases, including cancer, neurodegenerative disorders, and as antihistamines and antipsychotics. mdpi.com

Studies on derivatives have explored their effects in relevant biological systems. For example, certain piperazine derivatives have been investigated for their effects on dopamine (B1211576) and serotonin (B10506) release in the rat prefrontal cortex, indicating potential applications in neurological and psychiatric conditions. nih.gov Another area of investigation for piperazine-containing compounds is their potential as treatments for Parkinson's and Alzheimer's disease. mdpi.com Despite the broad therapeutic interest in the piperazine moiety, specific pharmacological data for this compound within a disease model context is not provided in the search results.

Identification of Potential Therapeutic Applications

The potential therapeutic applications identified in the literature are for the derivatives synthesized from this compound, rather than for the compound itself. Its utility is primarily as a versatile scaffold in the synthesis of new chemical entities.

The most prominent application for its derivatives is in oncology. By reacting this compound with other chemical groups, researchers have developed novel compounds with anticancer potential. nih.gov Another significant area is in the development of agents for neurological disorders. For instance, derivatives have been designed and screened as potential inhibitors of monoamine oxidase (MAO), which are targets for the treatment of depression and other neurological conditions. nih.gov The piperazine heterocycle is also a key component of drugs targeting various receptors in the central nervous system. mdpi.comnih.gov

Future Directions in Preclinical Development

The future directions in preclinical development appear to be centered on the continued use of this compound as a foundational structure in drug discovery. Its propargyl group allows for "click chemistry" reactions, a highly efficient method for creating large libraries of diverse compounds. nih.gov This suggests that its primary future role will remain as a key intermediate in the synthesis of new potential drugs.

Future research will likely continue to explore the creation of novel derivatives for a variety of therapeutic targets. The success of its derivatives as MAO inhibitors and in targeting cancer cells will likely spur further synthesis of related compounds for these and other diseases. nih.govnih.gov The development would involve further in vitro and in vivo testing of these new, more complex molecules, rather than focusing on the preclinical development of this compound in isolation.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The synthesis of piperazine (B1678402) derivatives, including 1-Methyl-4-(prop-2-yn-1-yl)piperazine, is an area of continuous innovation. Traditional methods for N-alkylation include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxyamides. nih.gov However, current research is focused on developing more efficient and sustainable synthetic routes.

Emerging strategies include:

Photoredox Catalysis : Visible-light-promoted reactions are being developed to provide piperazine derivatives under mild conditions. organic-chemistry.org These methods can use organic photoredox catalysts, making the process operationally simple and avoiding toxic reagents like tin. mdpi.com This approach facilitates C-H functionalization, allowing for the direct modification of the piperazine ring. mdpi.com

Flow Chemistry : The transition of synthetic methods from batch to continuous flow conditions offers improved safety, scalability, and consistency. mdpi.com

Catalytic Couplings : Palladium-catalyzed amination reactions are being used as an alternative to traditional methods like the Ullmann–Goldberg reaction, which often involves environmental and safety concerns related to copper catalysts. nih.gov Furthermore, Sonogashira coupling reactions can be employed to introduce the propargyl group, as demonstrated in the synthesis of related piperazine-containing molecules. mdpi.com

Mannich Reactions : The Mannich reaction is a viable method for producing propargylamines. For instance, new propargylamines have been synthesized with high yields through the reaction of an appropriate alkynyl compound with N-methylpiperazine. researchgate.netresearchgate.net

A comparison of traditional versus emerging synthetic strategies for piperazine derivatives is presented below.

| Feature | Traditional Methods (e.g., SNAr, Reductive Amination) | Emerging Methods (e.g., Photoredox, Flow Chemistry) |

| Reagents | Often require harsh conditions, stoichiometric reagents. nih.gov | Utilizes catalysts, mild conditions, light energy. organic-chemistry.orgmdpi.com |

| Toxicity | May involve toxic metals like copper or tin. nih.govmdpi.com | Aims to avoid or minimize toxic reagents. mdpi.com |

| Efficiency | Can suffer from difficult work-ups and purification. nih.gov | Often offers simpler purification and higher atom economy. organic-chemistry.org |

| Scalability | Batch processes can be difficult to scale. | Continuous flow offers significant advantages for scaling. mdpi.com |

Development of Multi-Target Directed Ligands

The piperazine scaffold is considered a "privileged structure" in drug design, appearing in numerous drugs across various therapeutic areas. mdpi.comresearchgate.net Its ability to interact with multiple biological targets makes it an ideal core for the development of multi-target directed ligands (MTDLs), which can offer improved efficacy and a reduced likelihood of drug resistance.

The piperazine moiety is a key component in many kinase inhibitors used for cancer therapy, demonstrating its utility in targeting specific enzyme families. nih.gov Its presence is also crucial for compounds designed to modulate receptor activity, where it can optimize hydrogen bonding and hydrophobic interactions. researchgate.net The incorporation of the piperazine fragment has been linked to a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties. researchgate.net The this compound structure, with its reactive alkyne handle, is particularly well-suited for conjugation to other pharmacophores, enabling the rational design of MTDLs.

Advanced Drug Delivery Systems Incorporating the Piperazine Moiety

The physicochemical properties of the piperazine ring make it highly valuable for creating advanced drug delivery systems. The inclusion of a piperazine moiety in a molecule is known to improve critical drug-like properties. researchgate.net

Key advantages include:

Enhanced Solubility and Permeability : Piperazine is a well-established pharmacophore for improving aqueous solubility and cellular permeability. mdpi.comresearchgate.net

Protein Binding : Piperazine-substituted molecules have shown strong binding interactions with proteins like bovine serum albumin (BSA), indicating their potential for use in drug delivery systems. mdpi.com

Linker Technology : The piperazine ring is increasingly used in the linkers of sophisticated therapeutic constructs.